molecular formula C16H17F3N2O B3173317 N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine CAS No. 946775-68-4

N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine

Cat. No. B3173317
CAS RN: 946775-68-4
M. Wt: 310.31 g/mol
InChI Key: IWEFXFCMUQQCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is a chemical compound with the molecular formula C16H17F3N2O and a molecular weight of 310.31 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H17F3N2O . This indicates that it contains 16 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Synthesis of Nilotinib

The synthesis of Nilotinib, a significant antitumor agent, involved the utilization of 5-bromo-3-(trifluoromethyl)phenylamine through a series of chemical reactions. The process began with the reaction of this compound with 4-methyl-1H-imidazole, followed by multiple steps involving ethyl 3-amino-4-methyl benzoate and other compounds. The result was Nilotinib with an overall yield of 40% based on one of the intermediates, showcasing its synthesis pathway in medicinal chemistry (Wang Cong-zhan, 2009).

Phosphine-Catalyzed Annulation

The compound demonstrated its versatility in chemical synthesis, particularly in a phosphine-catalyzed [4 + 2] annulation. This process used Ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, reacting with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. The reaction exhibited excellent yields and complete regioselectivity, expanding the scope of chemical synthesis (Xue-Feng Zhu et al., 2003).

Molecular Structure Analysis

The compound was involved in the synthesis of structures like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. The synthesis followed the Schiff bases reduction route, leading to compounds with significant molecular structures, showcasing their importance in material science and structural chemistry (P. A. Ajibade & F. P. Andrew, 2021).

Optoelectronic Applications

The synthesis of triphenylamine-containing ambipolar electrochromic materials using the compound was crucial in developing novel electrochromic devices. These devices demonstrated superior performance in terms of driving voltage, switching time, and electrochromic stability, marking its significance in the field of optoelectronics (De-Cheng Huang et al., 2017).

Mechanism of Action

The mechanism of action of N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is not specified in the sources I found. It’s important to note that the compound is intended for research use only .

Safety and Hazards

N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is classified as an irritant . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

4-[2-(N-methylanilino)ethoxy]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c1-21(13-5-3-2-4-6-13)9-10-22-15-8-7-12(20)11-14(15)16(17,18)19/h2-8,11H,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEFXFCMUQQCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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